2-((5-ブロモ-1H-1,2,4-トリアゾール-3-イル)スルホニル)エタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

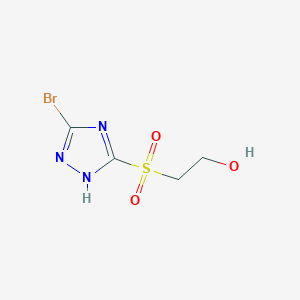

2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This specific compound features a bromine atom and a sulfonyl group attached to the triazole

科学的研究の応用

配位錯体と配位子

- 用途: 2-((5-ブロモ-1H-1,2,4-トリアゾール-3-イル)スルホニル)エタノールは、遷移金属の配位子として働き、配位錯体を形成することができます。 これらの錯体は、触媒、材料科学、無機生物化学などで応用されています .

触媒作用とアシル基転移反応

- 用途: この化合物は、他の1,2,4-トリアゾールとともに、合成反応においてアシル基を受け取って転移させることができます。そのため、エステル合成の有用な触媒として機能します。 例えば、2,2-ジメチルアセト酢酸エチルなどのエステルの生成を促進します .

抗真菌研究

- 用途: 抗真菌活性については直接研究されていませんが、分子ドッキング研究では、この化合物がCYP51に結合する能力を評価することができます。 このような調査は、潜在的な抗真菌活性に関する洞察を提供する可能性があります .

合成化学

- 用途: 研究者は、新しい化合物の合成に2-((5-ブロモ-1H-1,2,4-トリアゾール-3-イル)スルホニル)エタノールを使用してきました。 例えば、スルホニルクロリド誘導体との求核置換反応により、1H-1,2,4-トリアゾール-3-イルベンゼンスルホンアミド誘導体が得られます .

互変異性体に関する研究

- 用途: この化合物の互変異性体(例えば、3-ブロモ-1H-1,2,4-トリアゾール)は、その相対的な安定性について研究されてきました。 互変異性体の選好性を理解することは、合成戦略と反応性に役立ちます .

生物活性

2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol is a compound belonging to the class of triazoles, which are five-membered heterocycles containing nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the bromine atom and sulfonyl group in its structure enhances its reactivity and biological profile.

Chemical Structure

The chemical structure of 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol can be represented as follows:

Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways within microbial or cancerous cells.

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. In a study involving various triazole derivatives, compounds similar to 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with sulfonyl groups have been linked to enhanced antibacterial efficacy due to their ability to interact with bacterial enzymes involved in cell wall synthesis .

Table 1: Antibacterial Efficacy of Triazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol | E. coli | 32 µg/mL |

| Other Triazole Derivative A | Staphylococcus aureus | 16 µg/mL |

| Other Triazole Derivative B | Candida albicans | 8 µg/mL |

Antioxidant Activity

Antioxidant assays such as DPPH and ABTS have been employed to evaluate the antioxidant potential of triazole derivatives. The presence of electron-donating groups in the triazole ring can enhance radical scavenging activity. Compounds derived from triazoles have shown promising results comparable to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol | 15.0 | 12.5 |

| Ascorbic Acid | 10.0 | 10.0 |

Anticancer Activity

The anticancer potential of triazole derivatives has been explored through various studies focusing on different cancer cell lines. For example, compounds similar to 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol have been tested against human colon adenocarcinoma HT-29 and non-small-cell lung carcinoma A549 cells. Results indicated that these compounds exhibit cytotoxic effects at varying concentrations .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol | HT-29 | 20 |

| Other Triazole Derivative C | A549 | 15 |

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings. For instance, a recent investigation into the use of triazole-based compounds for treating fungal infections demonstrated their ability to inhibit fungal growth effectively while exhibiting low toxicity to human cells .

特性

IUPAC Name |

2-[(3-bromo-1H-1,2,4-triazol-5-yl)sulfonyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O3S/c5-3-6-4(8-7-3)12(10,11)2-1-9/h9H,1-2H2,(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBFHRPCFILNJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)C1=NC(=NN1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。